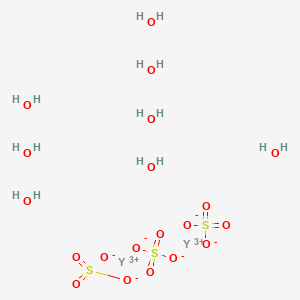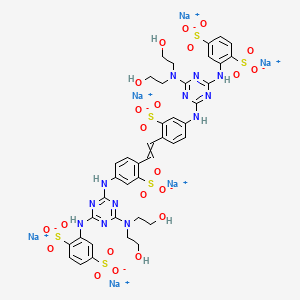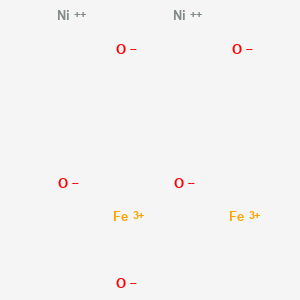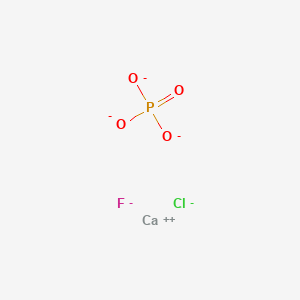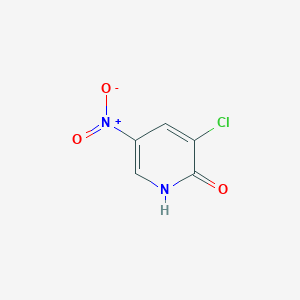
3-Chloro-2-hydroxy-5-nitropyridine
Übersicht
Beschreibung
3-Chloro-2-hydroxy-5-nitropyridine is a compound useful in organic synthesis . It is an industrially important nitropyridine derivative .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including 3-Chloro-2-hydroxy-5-nitropyridine, involves a process where R1 is selected from an amino group, hydroxyl group, acyl group, alkyl amino group, halogen atom, -NH - C (O) - R3 . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis
The molecular formula of 3-Chloro-2-hydroxy-5-nitropyridine is C5H3ClN2O3 .Chemical Reactions Analysis
2-Hydroxy-3-nitropyridine, a related compound, reacts with phosphorus pentachloride and phosphoryl chloride to yield 2-chloro-3-nitropyridine .Physical And Chemical Properties Analysis
3-Chloro-2-hydroxy-5-nitropyridine has a molecular weight of 174.54 . It has a density of 1.7±0.1 g/cm3, a boiling point of 375.7±42.0 °C at 760 mmHg, and a melting point of 187-189ºC . The compound is off-white to yellow in color and comes in a crystal or powder form .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
3-Chloro-2-hydroxy-5-nitropyridine serves as a precursor in the synthesis of various compounds with potential anticancer properties. For instance, it has been utilized in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, compounds that have been evaluated for their effects on the proliferation and survival of cancer cells, showing promising results (Temple et al., 1983).
Molecular Diode and Nano-actuator
In the field of molecular electronics, 3-Chloro-2-hydroxy-5-nitropyridine-based molecules have demonstrated potential. A specific compound, 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine, shows charge-induced conformational switching and rectifying behavior, suggesting its use as a programmable molecular diode or nano-actuator. This application can revolutionize memory devices and actuators at the nanoscale (Derosa, Guda, & Seminario, 2003).
Mechanistic Insights in Chemical Reactions
The compound has been used to understand the kinetics and mechanisms of chemical reactions. For example, the reaction of 3-Chloro-2-hydroxy-5-nitropyridine with hydroxide ions has been studied using NMR and X-ray crystallography to elucidate the structures of intermediates formed in ring-opening reactions. Such studies provide valuable insights into the mechanisms of complex chemical reactions (Haynes & Pett, 2007).
Spectroscopic and Theoretical Studies
3-Chloro-2-hydroxy-5-nitropyridine has been the subject of various spectroscopic and theoretical studies, aiming to understand its molecular structure, vibrational assignments, and electronic properties. These studies often use techniques like FTIR, FT-Raman spectroscopy, and Density Functional Theory (DFT) to explore the properties of the compound and its derivatives. Such research aids in understanding the structural, physical, and chemical properties, paving the way for applications in fields like pharmaceutics (Sangeetha & Mathammal, 2016).
Safety And Hazards
Zukünftige Richtungen
Nitropyridines, including 3-Chloro-2-hydroxy-5-nitropyridine, have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This opens up possibilities for the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .
Eigenschaften
IUPAC Name |
3-chloro-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOXJMNILNYXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319731 | |
| Record name | 3-chloro-2-hydroxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-5-nitropyridine | |
CAS RN |
22353-38-4 | |
| Record name | 3-Chloro-5-nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22353-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 349953 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022353384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22353-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-2-hydroxy-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10319731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-nitro-2-pyridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



